3-{1-[(3,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}-6-fluoroquinazolin-4(3H)-one
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Overview
Description
The compound “3-{1-[(3,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}-6-fluoroquinazolin-4(3H)-one” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
The molecular formula of the compound is C27H28N2O5S and it has a molecular weight of 492.59.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Scientific Research Applications
Biological Activity and Pharmacological Applications
Antimicrobial and Antiviral Potentials : A study by Selvakumar et al. (2018) synthesized morpholine substituted sulfonamide and urea derivatives structurally related to the quinazolinone scaffold, demonstrating significant antiviral activity against an avian paramyxovirus, highlighting potential therapeutic applications in antiviral drug development Selvakumar et al., 2018.
Anticancer Activity : Lee et al. (2013) investigated a compound similar in structure, showing potent anti-growth activity in drug-resistant cancer cells and inducing apoptosis by downregulating Bcl-2 protein levels, suggesting its use in cancer therapy Lee et al., 2013.
Synthesis and Chemical Properties
Synthetic Methodologies : Acharyulu et al. (2010) reported on the synthesis of quinazolinone derivatives, providing insight into chemical reactions and structural modifications that are valuable for the development of novel compounds with enhanced biological activities Acharyulu et al., 2010.
Photochemistry Insights : Mella et al. (2001) explored the photochemical behavior of ciprofloxacin, a compound with a quinolone core similar to the query compound, offering a foundation for understanding the photostability and photodegradation pathways of fluoroquinolones Mella et al., 2001.
Structural Characterizations
- Crystallography and Molecular Structure : Ullah et al. (2014, 2017) provided detailed crystal structure analyses of arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, contributing to the understanding of molecular conformations and interactions that may influence biological activity Ullah et al., 2014; Ullah et al., 2017.
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
properties
IUPAC Name |
N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-5-33-25-12-8-6-10-22(25)27-28-23(20(3)34-27)18-29(24-11-7-9-13-26(24)32-4)35(30,31)21-16-14-19(2)15-17-21/h6-17H,5,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKIODPHWTYKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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